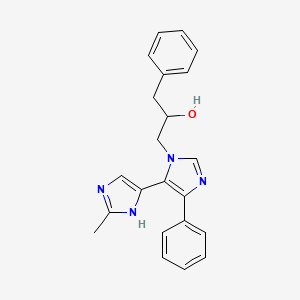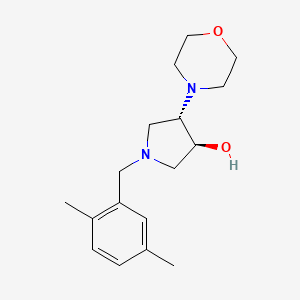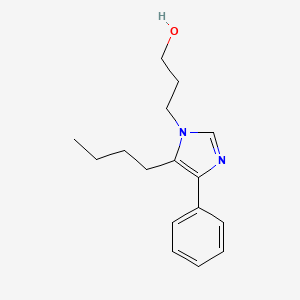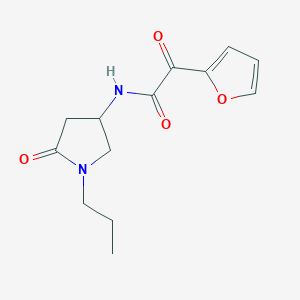![molecular formula C14H22N2O3 B3810201 3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide](/img/structure/B3810201.png)
3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide
Vue d'ensemble
Description
3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as HMBA and is a synthetic compound that is used in various laboratory experiments.
Mécanisme D'action
The mechanism of action of HMBA is not completely understood, but it is believed to involve the activation of various signaling pathways in cells. HMBA has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of cell differentiation and growth. Additionally, HMBA has been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
HMBA has been shown to have various biochemical and physiological effects in cells. It has been shown to induce differentiation in various cell types, leading to changes in gene expression and cell morphology. HMBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, HMBA has been shown to modulate the immune response and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMBA in laboratory experiments is its ability to induce differentiation in various cell types. This makes it a useful tool for studying the mechanisms of cell differentiation and gene expression. Additionally, HMBA has been shown to have anti-cancer and anti-viral properties, making it a potential therapeutic agent. However, one of the limitations of using HMBA is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on HMBA. One area of research is the development of HMBA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of HMBA and its potential use in treating various diseases. Finally, research is needed to determine the optimal dosing and administration of HMBA for therapeutic use.
Conclusion:
In conclusion, HMBA is a synthetic compound that has been extensively studied in scientific research. It has been shown to have various biochemical and physiological effects, including inducing differentiation in various cell types and inhibiting the growth of cancer cells. While there are limitations to its use, HMBA has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and therapeutic potential.
Applications De Recherche Scientifique
HMBA has been extensively used in scientific research to study various biological processes. It has been shown to induce differentiation in various cell types, including leukemia cells, melanoma cells, and myeloma cells. HMBA has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, HMBA has been studied for its potential use in treating HIV and other viral infections.
Propriétés
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(8-13(17)15-2)16(3)9-11-6-5-7-12(19-4)14(11)18/h5-7,10,18H,8-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOPEDAIAEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=C(C(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3810122.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)
![N-(3-fluorophenyl)-N-[2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3810147.png)
![1-(2-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}phenyl)ethanone](/img/structure/B3810150.png)
![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B3810162.png)




![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxy-2-hydroxypropyl)-5-methoxybenzamide](/img/structure/B3810193.png)
![3-{5-[4-(methylsulfonyl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-1-ol](/img/structure/B3810209.png)